molecular formula C22H19N5O5S B2482834 (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852135-45-6

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B2482834
CAS No.: 852135-45-6
M. Wt: 465.48
InChI Key: JCHFHAJFAPDREV-UHFFFAOYSA-N
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Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a potent and selective cell-permeable inhibitor of DRAK2 (DAP-related apoptosis-inducing protein kinase 2), a serine/threonine kinase belonging to the death-associated protein kinase family. Research into this compound focuses on its ability to modulate T-cell function and survival, as DRAK2 plays a critical role in setting the threshold for T-cell receptor-induced apoptosis and autophagy. By selectively inhibiting DRAK2, this compound promotes T-cell activation and enhances antitumor immunity, positioning it as a valuable chemical probe for investigating novel immunotherapeutic strategies for cancer [https://pubmed.ncbi.nlm.nih.gov/28978677/]. Furthermore, given that DRAK2 is implicated in the pathogenesis of autoimmune diseases by regulating the activation of self-reactive T-cells, this inhibitor provides a crucial tool for dissecting the signaling pathways involved in autoimmunity and for evaluating the therapeutic potential of DRAK2 blockade in conditions like type 1 diabetes and multiple sclerosis [https://www.jbc.org/article/S0021-9258(23)02311-6/fulltext]. Its application extends to fundamental research in cell death mechanisms, immune checkpoint regulation, and the development of targeted kinase-based therapies.

Properties

IUPAC Name

furan-2-yl-[4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-14-19(21(29)25-9-7-24(8-10-25)20(28)18-6-3-11-32-18)33-22-23-17(13-26(14)22)15-4-2-5-16(12-15)27(30)31/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHFHAJFAPDREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H15N5O2S\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}_{2}\text{S}

Antitumor Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship analysis reveals that substituents on the thiazole ring are crucial for enhancing cytotoxicity. Notably, the presence of electron-donating groups at specific positions on the phenyl ring can significantly increase activity levels against tumor cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AA431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22
Compound CHT-29 (colon cancer)<10

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant activity. Similar thiazole-based compounds have been evaluated for their ability to inhibit seizures in animal models. The SAR studies indicate that modifications in the piperazine moiety can enhance anticonvulsant efficacy .

Case Study: Anticonvulsant Evaluation
In a study involving various thiazole derivatives, one compound demonstrated complete protection against tonic extensor phases in rodent models, suggesting that the incorporation of specific substituents could lead to enhanced therapeutic profiles .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are crucial enzymes involved in various physiological processes. The synthesized imidazo[2,1-b]thiazole derivatives have been screened for CA inhibition. Results indicated that certain compounds exhibited selective inhibition against tumor-associated isoforms (hCA IX and hCA XII), which could be beneficial for cancer treatment strategies .

Table 2: Carbonic Anhydrase Inhibition Data

CompoundIsoformKi (µM)
Compound DhCA I>100
Compound EhCA IX30
Compound FhCA XII25

The biological activities of the compound are primarily attributed to its ability to interact with specific molecular targets within cells:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by disrupting signaling pathways.
  • Anticonvulsant Mechanism : It likely modulates neurotransmitter systems and stabilizes neuronal membranes.
  • CA Inhibition Mechanism : The compound binds to the active site of carbonic anhydrases, altering their catalytic activity.

Comparison with Similar Compounds

Key Observations:

  • Imidazothiazole vs. Benzoyl/Thiophene : The imidazothiazole core in Compound X provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible benzoyl or smaller thiophene moieties in analogs .
  • Nitroaryl vs.
  • Furan vs. Chloroacetyl : The furan-2-carbonyl group in Compound X is less electrophilic than the chloroacetyl group in ’s compound, suggesting divergent reactivity profiles .

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